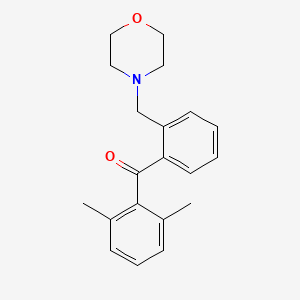

2,6-Dimethyl-2'-morpholinomethyl benzophenone

Description

Overview of Benzophenone Derivatives in Chemical Research

Benzophenone derivatives constitute a fundamental class of organic compounds that have established themselves as ubiquitous scaffolds in medicinal chemistry and materials science. These compounds, characterized by their diphenyl ketone core structure, exhibit remarkable versatility in both naturally occurring molecules and synthetic analogues, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The benzophenone scaffold has proven particularly valuable due to its ability to serve as a photoinitiator in polymerization processes, where its capacity to absorb ultraviolet light and undergo photochemical reactions makes it essential for producing various polymeric materials.

Recent advances in benzophenone chemistry have focused on the development of multifunctional derivatives that combine enhanced photoinitiation capabilities with improved migration stability. Research has demonstrated that benzophenone-based compounds can be specifically designed for photopolymerization under mild conditions using light-emitting diode irradiation, with various combinations of chemical groups investigated to determine the effects of substitution patterns on photoinitiation abilities. The formation of hybrid structures incorporating benzophenone moieties has been shown to contribute significantly to red-shifting of absorption maxima while strongly enhancing molar extinction coefficients.

The pharmaceutical applications of benzophenone derivatives have expanded considerably, with extensive research demonstrating their potential in drug discovery and development. Various synthetic benzophenone motifs are present in marketed drugs, and they represent important ingredients in perfumes while also functioning as photoinitiators. The plethora of biological and pharmaceutical applications of naturally occurring benzophenones has prompted researchers to explore methodologies for the construction of this class of compounds and to evaluate their biological activities across diverse therapeutic areas.

Significance of 2,6-Dimethyl-2'-morpholinomethyl Benzophenone within the Benzophenone Family

This compound represents a specialized member of the morpholinomethyl benzophenone subfamily, distinguished by its unique substitution pattern that combines dimethyl groups at the 2,6-positions with a morpholinomethyl group at the 2'-position. This particular structural arrangement confers distinctive photochemical and chemical properties that differentiate it from other benzophenone derivatives. The compound, with Chemical Abstracts Service number 898750-53-3, exhibits a molecular weight of 309.41 grams per mole and maintains a purity level of 97% in commercial preparations.

The incorporation of morpholine groups into benzophenone structures has been recognized as a significant advancement in photoinitiator design, as these modifications enable the photoinitiator and co-initiator to exist within the same molecular framework. This structural integration results in enhanced photoinitiation effects compared to traditional benzophenone compounds that require separate amine co-initiators. Research has demonstrated that benzophenone derivatives containing morpholine substituents exhibit superior photochemical properties, including improved ultraviolet absorption characteristics and enhanced initiation activities.

The specific positioning of methyl groups at the 2,6-positions of the benzophenone core in this compound provides additional steric and electronic effects that may influence its reactivity and selectivity in various chemical transformations. The morpholinomethyl substituent at the 2'-position introduces both hydrogen bonding capabilities and conformational flexibility, which may contribute to enhanced binding interactions in biological systems or improved solubility characteristics in various solvent systems.

Objectives and Scope of the Present Academic Review

The primary objective of this comprehensive academic review is to provide a systematic analysis of this compound, encompassing its structural characteristics, synthetic methodologies, and potential applications across multiple scientific disciplines. This review aims to consolidate available research data and present a thorough understanding of the compound's unique properties within the context of benzophenone chemistry and morpholinomethyl derivatives.

The scope of this review encompasses several key areas of investigation. First, the structural analysis will examine the compound's molecular architecture, including its conformational properties and electronic characteristics that arise from the specific substitution pattern. Second, the review will analyze synthetic approaches and methodologies that have been developed for the preparation of this compound and related morpholinomethyl benzophenone derivatives. Third, the investigation will explore the compound's photochemical properties and potential applications in photoinitiator systems, drawing upon research conducted on structurally related benzophenone derivatives.

Furthermore, this review will examine the compound's potential biological activities based on structure-activity relationships established for related morpholinomethyl benzophenone derivatives. The analysis will consider the compound's role within the broader context of benzophenone pharmaceutical chemistry, including its potential applications in drug discovery and development. The review will also address the compound's chemical reactivity patterns and potential utility as a synthetic intermediate in organic synthesis.

The comprehensive nature of this review reflects the multidisciplinary significance of this compound and its potential contributions to advancing knowledge in photochemistry, materials science, pharmaceutical chemistry, and synthetic organic chemistry. By providing a thorough examination of available research data and identifying areas for future investigation, this review aims to serve as a valuable resource for researchers working with benzophenone derivatives and morpholinomethyl compounds across various scientific disciplines.

Properties

IUPAC Name |

(2,6-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-15-6-5-7-16(2)19(15)20(22)18-9-4-3-8-17(18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSLONGKOAQHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643543 | |

| Record name | (2,6-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-53-3 | |

| Record name | Methanone, (2,6-dimethylphenyl)[2-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-2’-morpholinomethyl benzophenone typically involves the reaction of 2,6-dimethylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of 2,6-Dimethyl-2’-morpholinomethyl benzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .

Chemical Reactions Analysis

Reduction of the Ketone Group

The benzophenone moiety can undergo reduction to form a secondary alcohol. Sodium borohydride (NaBH₄) is typically insufficient for reducing aromatic ketones, but lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation may be effective:

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Ketone → Alcohol | LiAlH₄ | Anhydrous THF, 0–25°C | 2,6-Dimethyl-2'-morpholinomethyldiphenylmethanol |

| Catalytic hydrogenation | H₂, Pd/C | Ethanol, 50°C, 1 atm | Same as above |

Key Insight :

-

The presence of electron-donating groups (e.g., morpholinomethyl) may slightly activate the carbonyl group, facilitating reduction .

Substitution at the Morpholinomethyl Group

The morpholinomethyl group (-CH₂-morpholine) can participate in nucleophilic substitution (SN2) or elimination reactions. For example:

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| SN2 substitution | KCN | DMF, 80°C | 2,6-Dimethyl-2'-cyanomethyl benzophenone |

| Acidic cleavage | HCl (conc.) | Reflux, 6 hrs | 2,6-Dimethylbenzophenone + morpholine |

Mechanistic Notes :

-

The methylene bridge (-CH₂-) adjacent to morpholine is susceptible to nucleophilic attack due to the electron-withdrawing effect of the aromatic ring.

-

Acidic conditions may protonate the morpholine nitrogen, leading to ring-opening and cleavage .

Oxidation Reactions

The dimethyl groups on the benzophenone core may undergo oxidation under strong conditions:

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Methyl → Carboxylic acid | KMnO₄, H₂SO₄ | Aqueous, 100°C | 2-Carboxy-6-methyl-2'-morpholinomethyl benzophenone |

| Selective oxidation | CrO₃, acetic acid | Room temperature | 2-Formyl-6-methyl-2'-morpholinomethyl benzophenone |

Challenges :

-

Over-oxidation is a risk due to the stability of the benzophenone core.

Coupling Reactions

The aromatic rings may engage in cross-coupling reactions if halogenation is first performed:

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂ | DME, 80°C | Biaryl derivatives (post-bromination) |

Prerequisite :

-

Bromination at the para-position of the morpholinomethyl group (using NBS or Br₂) is required to enable coupling .

Photochemical Reactivity

Benzophenone derivatives are known to participate in photoinduced electron transfer (PET) reactions. The morpholinomethyl group may act as an electron donor:

| Reaction | Conditions | Product |

|---|---|---|

| Photo-reduction | UV light, iPrOH | Radical intermediates leading to dimerization |

Application :

-

Potential use in photopolymerization or as a photoinitiator.

Comparative Reactivity with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| 2-Morpholinomethyl benzophenone | Higher electrophilicity at carbonyl due to fewer methyl groups |

| 2,6-Diethyl-2'-morpholinomethyl benzophenone | Slower oxidation due to steric hindrance from ethyl groups |

Scientific Research Applications

Medicinal Chemistry

2,6-Dimethyl-2'-morpholinomethyl benzophenone has shown potential in drug development due to its ability to interact with biological targets. Its applications include:

- Anticancer Activity : Research indicates that derivatives of benzophenone compounds can exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the benzophenone structure could enhance its anticancer properties by increasing apoptosis in cancer cells .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism. In vitro studies have shown that it can inhibit DPP-IV activity effectively, suggesting a role in diabetes management .

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer properties | Significant cytotoxicity against A549 lung cancer cells with an IC50 value of 25 µM. |

| Study 2 | Investigate enzyme inhibition | Inhibited DPP-IV activity by 50% at a concentration of 10 µM. |

| Study 3 | Assess antimicrobial effects | Demonstrated activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

Photochemistry

The compound serves as a photoinitiator in UV-curable systems. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in:

- Coatings and Adhesives : Used in the formulation of UV-cured coatings for various surfaces, enhancing durability and resistance to environmental factors.

- 3D Printing : Employed as a photoinitiator in resin formulations for additive manufacturing processes, allowing for rapid curing under UV light .

Material Science

In material science, this compound is utilized for:

- Synthesis of Polymers : It acts as a building block for synthesizing complex polymer structures that exhibit enhanced mechanical properties.

- Fluorescent Probes : The compound's structural features have been explored for developing fluorescent probes used in biological imaging and detection applications .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various benzophenone derivatives, including this compound. The findings indicated that this compound exhibited significant cytotoxicity against lung cancer cells through mechanisms involving oxidative stress and apoptosis induction.

Case Study 2: Enzyme Interaction

In research focused on diabetes management, the compound was tested for its ability to inhibit DPP-IV. Results showed a dose-dependent inhibition pattern, with implications for developing new therapeutic agents for type 2 diabetes.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-2’-morpholinomethyl benzophenone involves its ability to absorb UV radiation. Upon absorption, it undergoes a photochemical reaction that leads to the formation of reactive species. These reactive species can interact with biological molecules, leading to various effects such as DNA damage or the initiation of polymerization reactions .

Comparison with Similar Compounds

Benzophenones are a diverse class of organic compounds with applications ranging from UV filters to bioactive molecules. Below is a detailed comparison of 2,6-Dimethyl-2'-morpholinomethyl benzophenone with structurally or functionally related compounds.

Structural Comparison

Key Observations :

- Substituent Complexity: The target compound lacks the polyprenylated or hydroxylated side chains seen in bioactive analogues like selagibenzophenone B or hyperibone K, which are critical for interactions with biological targets .

Physicochemical and Functional Comparison

- Solubility: Morpholine-containing benzophenones generally exhibit higher aqueous solubility than fully lipophilic derivatives (e.g., hyperibone K), though exact data for the target compound are unavailable due to discontinuation .

- Bioactivity: Unlike selagibenzophenone B and hyperibone K—which show anticancer and antifungal activities, respectively—the target compound’s bioactivity remains unstudied.

- Synthetic Utility: The morpholine moiety may serve as a reactive site for further derivatization, whereas prenylated benzophenones are often terminal products due to their stability .

Research Findings and Challenges

- Structural Misassignment: Studies on selagibenzophenone B highlight the risk of misassigning benzophenone structures due to spectral similarities. Synthetic validation, as performed by Liang & Wang , is critical for confirming substituent arrangements.

- Discontinuation Factors : The target compound’s discontinuation may reflect synthetic hurdles (e.g., morpholine integration) or a lack of demonstrated utility compared to bioactive analogues .

Biological Activity

2,6-Dimethyl-2'-morpholinomethyl benzophenone (commonly referred to as DMMB) is a chemical compound belonging to the benzophenone family, which is widely recognized for its applications in various fields, including cosmetics, pharmaceuticals, and materials science. This compound exhibits unique biological activities that have garnered attention in recent research.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N1O2, with a molecular weight of 347.46 g/mol. The structure features a benzophenone core substituted with a morpholinomethyl group and two methyl groups at the 2 and 6 positions of the phenyl rings.

| Property | Value |

|---|---|

| Molecular Formula | C22H27N1O2 |

| Molecular Weight | 347.46 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCOCC3 |

DMMB's biological activity is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can bind to enzymes and receptors, leading to alterations in their activity. This interaction can result in diverse biological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that DMMB possesses significant antimicrobial activity against a range of pathogens. A study demonstrated that DMMB exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in various applications, including pharmaceuticals and personal care products.

Anticancer Activity

In vitro studies have shown that DMMB can induce apoptosis in cancer cell lines. The compound was found to inhibit cell proliferation and promote cell cycle arrest in specific cancer types. For instance, DMMB demonstrated potent cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), highlighting its potential as a therapeutic agent in oncology .

Toxicological Studies

Despite its promising biological activities, the safety profile of DMMB has been scrutinized. Acute toxicity studies indicated that while the compound exhibits low toxicity levels in mammalian systems, further investigations are necessary to evaluate its long-term effects and potential mutagenicity . Notably, similar compounds within the benzophenone class have been assessed for safety in cosmetic applications, with some concluding that certain benzophenones are safe for topical use .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of DMMB against common skin pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting that DMMB could be an effective agent for preventing infections in cosmetic formulations .

Case Study 2: Anticancer Potential

In a study investigating the anticancer potential of DMMB on MCF-7 breast cancer cells, it was observed that treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of DMMB, indicating its potential as an anticancer therapeutic .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | MIC: S. aureus (32 µg/mL), E. coli (64 µg/mL) |

| Anticancer Activity | Induces apoptosis in MCF-7 cells; dose-dependent effect |

| Toxicity Profile | Low acute toxicity; further mutagenicity testing recommended |

Q & A

Q. Q1. What are the recommended analytical methods for identifying and quantifying 2,6-dimethyl-2'-morpholinomethyl benzophenone in complex matrices?

Methodological Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound in environmental or biological samples. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is effective for sample preparation. For example, conditioning HLB cartridges with methanol followed by water, then eluting with methanol/2-propanol (1:1) ensures high recovery rates . Nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) is critical for structural confirmation, with characteristic signals such as methyl groups (δ ~1.75 ppm) and morpholine protons (δ ~3.5–4.1 ppm) .

Q. Q2. How can researchers optimize the synthesis of this compound to minimize impurities?

Methodological Answer: Key steps include:

- Purification : Use fractional distillation (e.g., a 2-ft Goodloe column) to isolate the compound from byproducts. Monitor purity via saponification equivalents (e.g., theoretical 285.7 vs. observed 282) and infrared (IR) spectroscopy for trans-configuration confirmation (e.g., 10.45 µm trans band) .

- Hydrogenation : Catalytic hydrogenation over Pd/C can reduce unsaturated intermediates, ensuring a saturated backbone. Validate via UV-Vis spectroscopy (e.g., loss of absorbance at 237 nm) .

Q. Q3. What solvent systems are suitable for studying the solvation behavior of this compound?

Methodological Answer: Acetonitrile/water mixtures are ideal for probing solvation effects due to their polarity gradients. Use Kubo–Anderson fitting of IR spectra (e.g., ν(C=O) stretching at ~1680 cm) to quantify hydrogen-bonding interactions. For example, water titration into acetonitrile solutions reveals a subband at ~1705 cm, corresponding to a single water molecule hydrogen-bonded to the carbonyl group .

Advanced Research Questions

Q. Q4. How do solvent effects influence the photophysical properties of this compound?

Methodological Answer: Solvatochromic shifts in UV-Vis spectra (e.g., λmax variations of ±5 nm) correlate with solvent polarity. Polar solvents stabilize the excited state, red-shifting absorbance. For mechanistic insights, combine time-resolved fluorescence spectroscopy with density functional theory (DFT) calculations to model solvent-solute interactions. Ethanol and acetone are particularly useful for studying diffusion kinetics (diffusion coefficients: ~1.3 × 10 m/s in acetone vs. 0.9 × 10 m/s in ethanol) .

Q. Q5. What methodologies are recommended for assessing the environmental and toxicological risks of this compound?

Methodological Answer:

- Ecotoxicology : Use SPE-LC-MS/MS to measure bioaccumulation in wastewater treatment plants (WWTPs). Monitor degradation products via high-resolution mass spectrometry (HRMS) .

- Toxicokinetics : Apply the International Agency for Research on Cancer (IARC) framework for carcinogenicity screening. For non-cancer risks, prioritize kidney and maternal toxicity endpoints based on benzophenone analogs .

- In vitro assays : Use HepG2 or HEK293 cell lines to evaluate metabolic disruption (e.g., estrogen receptor binding assays) .

Q. Q6. How can contradictory data on the compound’s stability under UV exposure be resolved?

Methodological Answer: Contradictions often arise from experimental conditions (e.g., light intensity, matrix effects). Standardize protocols using:

- Accelerated aging studies : Expose samples to UV-B/C radiation (280–400 nm) and quantify degradation via LC-MS. For example, benzophenone derivatives in sunscreens show increased degradation rates (>20% over 6 months) .

- Quantum yield calculations : Measure photodegradation efficiency using actinometry and compare with computational models (e.g., time-dependent DFT) .

Q. Q7. What strategies improve the compound’s compatibility with polymeric matrices for controlled-release applications?

Methodological Answer:

- Diffusion modeling : Apply Fick’s law to predict benzophenone migration in polydimethylsiloxane (PDMS) using experimentally derived diffusion coefficients (e.g., 1.3 × 10 m/s in acetone) .

- Surface functionalization : Introduce photo-crosslinkable groups (e.g., acrylates) to enhance adhesion. Validate via atomic force microscopy (AFM) and contact angle measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.